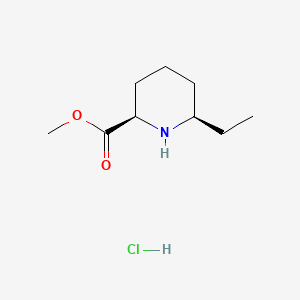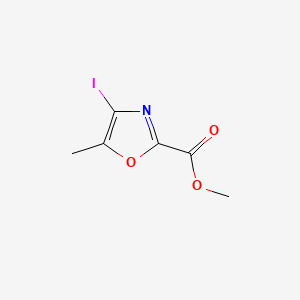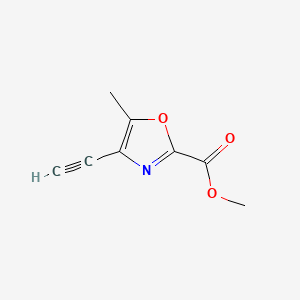
5-(propan-2-yl)oxolan-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Propan-2-yl)oxolan-3-amine hydrochloride, also commonly referred to as 5-POAH or 5-POA-HCl, is an organic compound belonging to the family of oxazolines. It is an important intermediate in the synthesis of many pharmaceuticals, including anti-inflammatory and anti-cancer drugs. 5-POAH is also used as a building block in the synthesis of other compounds.
Scientific Research Applications
The most common applications of 5-POAH are in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of a variety of anti-inflammatory and anti-cancer drugs, as well as in the synthesis of other compounds such as antibiotics and steroids. 5-POAH is also used as a building block in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-POAH is not fully understood. However, it is believed to act as an intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory and anti-cancer drugs. It is also believed to act as a building block in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-POAH are not fully understood. However, it is believed to act as an intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory and anti-cancer drugs. It is also believed to act as a building block in the synthesis of other compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 5-POAH in lab experiments include its availability, low cost, and ease of synthesis. It is also relatively easy to handle and store. The main limitation of using 5-POAH in lab experiments is its high reactivity. It is also susceptible to hydrolysis and oxidation, so it must be handled with care.
Future Directions
There are a number of potential future directions for 5-POAH research. These include the development of new synthesis methods, the exploration of new applications for 5-POAH, and the investigation of its biochemical and physiological effects. Additionally, further research could be conducted on the mechanism of action of 5-POAH and its potential interactions with other compounds. Finally, further research could be conducted on the advantages and limitations of using 5-POAH in lab experiments.
Synthesis Methods
5-POAH can be synthesized by a variety of methods, including the Williamson ether synthesis, the alkylation of ethyl chloroacetate, and the condensation of ethyl oxalyl chloride with propylamine. The most common method for synthesizing 5-POAH is the condensation of ethyl oxalyl chloride with propylamine. This method involves combining ethyl oxalyl chloride and propylamine in a solvent such as toluene or chloroform. The reaction is then heated to a temperature of about 80°C for about 2 hours. The reaction is then cooled, and the product is isolated and purified.
properties
IUPAC Name |
5-propan-2-yloxolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5(2)7-3-6(8)4-9-7;/h5-7H,3-4,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYJOAFJZCVURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CO1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)


![1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B6609873.png)
![rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B6609875.png)
![(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6609883.png)

![tert-butyl N-({1-[(pyrimidine-2-sulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6609901.png)
![3-{[4-(aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride](/img/structure/B6609919.png)
